N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a chloro group, a methoxymethyl group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The chloro, methoxymethyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxymethylation can be performed using methoxymethyl chloride in the presence of a base.
Trifluoroacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activities by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(methoxymethyl)-quinolin-7-yl]-2,2,2-trifluoroacetamide
- N-[2-chloro-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide
- N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-acetamide
Uniqueness
N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2/c1-7-3-9-8(6-22-2)4-12(15)19-11(9)5-10(7)20-13(21)14(16,17)18/h3-5H,6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHGHSEXZZVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(F)(F)F)N=C(C=C2COC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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